Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
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Overview
Description
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H15ClN4O. It is a white to off-white solid that is used in various scientific research applications. This compound is known for its potential biological activities and is often utilized in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride typically involves the reaction of quinoxaline derivatives with piperazine. One common method includes the condensation of quinoxaline-6-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Piperazin-1-yl(quinoxalin-6-yl)methanone
- Quinoxaline derivatives
- Piperazine derivatives
Uniqueness
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is unique due to its specific combination of the quinoxaline and piperazine moieties, which confer distinct chemical and biological properties
Biological Activity
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H14N4O·HCl, with a molecular weight of 278.74 g/mol. The compound features a piperazine ring linked to a quinoxaline moiety, which is known for its pharmacological potential.
Synthesis Methods
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with piperazine. A common synthetic route includes:
- Condensation Reaction : Quinoxaline-6-carboxylic acid is reacted with piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Purification : The product is purified through crystallization and filtration to obtain the hydrochloride salt form.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of microbial growth. The mechanism appears to involve disruption of cellular functions without compromising the bacterial membrane integrity .
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | 16 µg/mL |
Antiviral Activity
Research has also indicated that this compound exhibits antiviral properties. It has been tested against several viral strains, showing potential as an antiviral agent by inhibiting viral replication pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It may act as an inhibitor of enzymes critical for microbial growth, thereby exerting its antimicrobial effects. Additionally, its interaction with viral proteins suggests a multifaceted mechanism that warrants further investigation .
Case Studies
- Antimicrobial Efficacy in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against infections caused by MRSA. Mice treated with the compound showed reduced bacterial load and improved survival rates compared to control groups .
- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that the compound is orally bioavailable, with a favorable absorption profile in animal models. This property enhances its potential as a therapeutic agent .
Comparison with Related Compounds
This compound can be compared with other quinoxaline derivatives and piperazine-based compounds regarding their biological activities:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antimicrobial, Antiviral | 10 |
Quinoxaline derivative A | Antimicrobial | 5 |
Piperazine derivative B | Antiviral | 15 |
Properties
IUPAC Name |
piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBNBUUKBXGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719876 |
Source
|
Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-55-4 |
Source
|
Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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